Ethyl 2-(benzylamino)acetate Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

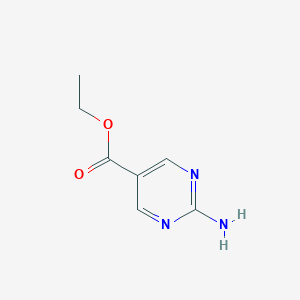

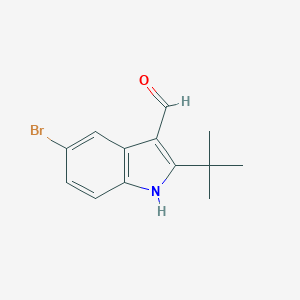

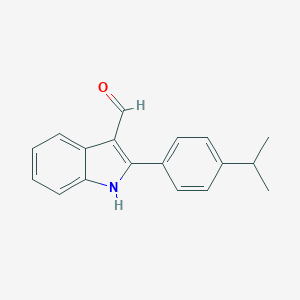

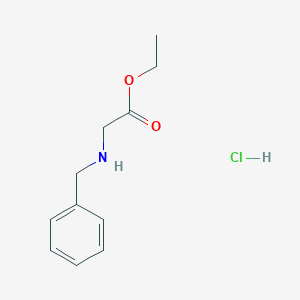

Ethyl 2-(benzylamino)acetate Hydrochloride is a derivative of glycine . It has a CAS Number of 6344-42-9 and a molecular weight of 229.71 .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (benzylamino)acetate hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate Hydrochloride is a solid substance with a white to off-white color . It should be stored at -20°C for up to 3 years or at 4°C for up to 2 years . It has a solubility of 50 mg/mL in DMSO .Applications De Recherche Scientifique

Peptide Synthesis

Ethyl 2-(benzylamino)acetate Hydrochloride: is commonly used in the synthesis of peptides . It acts as an intermediate in the formation of peptide bonds, which are the links between amino acids in a peptide chain. This compound’s role in peptide synthesis is crucial for creating specific sequences that can mimic natural peptides or design novel ones for therapeutic purposes.

Ergogenic Supplements

As a derivative of glycine, this compound has been explored for its potential use in ergogenic supplements . These supplements aim to enhance physical performance, and the role of amino acid derivatives in influencing hormone secretion and fuel supply during exercise is a subject of ongoing research.

Organic Synthesis

In the field of organic chemistry, N-Benzylglycine ethyl ester hydrochloride serves as a valuable building block for the synthesis of various organic compounds . Its reactivity and stability under different conditions make it a versatile reagent for constructing complex molecular structures.

Pharmaceutical Research

This compound is also an important intermediate in pharmaceutical research . It can be used to develop new drugs or optimize existing medications. Its role in drug design and synthesis is significant due to its ability to introduce benzylamino groups into drug molecules, potentially altering their pharmacological properties.

Agrochemical Development

The agricultural industry benefits from the use of Ethyl 2-(benzylamino)acetate Hydrochloride in the development of agrochemicals . These chemicals, which include pesticides and fertilizers, often require complex organic molecules, and this compound provides a foundation for their synthesis.

Dyestuff Field

Lastly, the dyestuff industry utilizes this compound as an intermediate in the production of various dyes . The benzylamino group can interact with other chemicals to form stable, vibrant colors that are used in textiles and other materials.

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-(benzylamino)acetate Hydrochloride, also known as N-Benzylglycine ethyl ester hydrochloride, is primarily a derivative of the amino acid Glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones . Anabolic hormones are responsible for the synthesis of complex molecules in the body, promoting growth and building up body tissues .

Biochemical Pathways

The compound is involved in the biochemical pathways influenced by glycine and its derivatives. These pathways include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . The compound may also prevent exercise-induced muscle damage .

Result of Action

The compound’s action results in the secretion of anabolic hormones, which can lead to increased muscle mass and improved physical performance . It may also enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage .

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369214 |

Source

|

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzylamino)acetate Hydrochloride | |

CAS RN |

6344-42-9 |

Source

|

| Record name | 6344-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(benzylamino)acetate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)